3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide
Overview
Description
3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including pharmacology and organic chemistry. The compound features a benzamide core substituted with a methyl group, a nitro group, and a phenoxyphenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of ion channels.
Medicine: Investigated for its potential therapeutic effects, especially in the context of cardiac function due to its interaction with hERG potassium channels
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The primary mechanism by which 3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide exerts its effects is through the modulation of hERG potassium channels. It acts by removing the inactivation of these channels, thereby increasing their activity . This modulation is achieved by shifting the voltage-dependence of inactivation, which affects the duration of the cardiac action potential . This unique mechanism makes it a valuable tool for studying cardiac electrophysiology and developing potential treatments for cardiac disorders.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(4-phenoxyphenyl)benzamide: Similar structure but lacks the methyl group.
4-nitro-N-(4-phenoxyphenyl)benzamide: Similar structure but lacks the methyl group at the 3-position.
3-methyl-4-nitrophenol: Similar functional groups but different core structure.
Uniqueness
3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the nitro group at the 4-position, along with the phenoxyphenyl group, contribute to its unique reactivity and interaction with biological targets, particularly hERG potassium channels .
Properties
IUPAC Name |
3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-13-15(7-12-19(14)22(24)25)20(23)21-16-8-10-18(11-9-16)26-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKULQVSGLDBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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